molecular formula C12H22N2O3 B15128836 rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis

rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis

Cat. No.: B15128836
M. Wt: 242.31 g/mol
InChI Key: LSJRTQSZVVWHLJ-UHFFFAOYSA-N
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Description

rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis (hereafter referred to as Compound A) is a chiral piperidine derivative with a tert-butyl ester at the 2-position and a methylcarbamoyl group at the 5-position. Its stereochemistry is defined by the (2R,5R) configuration, and the cis designation indicates spatial proximity of these substituents. The compound is utilized in medicinal chemistry as a building block for synthesizing polyhydroxypiperidine alkaloids and other bioactive molecules . It is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthesis and enantiomeric complexity .

Structurally, Compound A features a six-membered piperidine ring with two stereogenic centers. These features influence its physicochemical properties, such as solubility and reactivity, which are critical for its applications in drug discovery.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 5-(methylcarbamoyl)piperidine-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)9-6-5-8(7-14-9)10(15)13-4/h8-9,14H,5-7H2,1-4H3,(H,13,15)

InChI Key

LSJRTQSZVVWHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carbamoyl Group: The methylcarbamoyl group can be introduced via a reaction with methyl isocyanate or through the use of carbamoyl chloride derivatives.

    tert-Butyl Ester Formation: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylcarbamoyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carbamoyl moiety.

    Substitution: Nucleophilic substitution reactions could occur at various positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of Compound A, highlighting differences in substituents, stereochemistry, and molecular properties:

Compound Name Substituents (Position) Ester Group Stereochemistry Molecular Formula Molecular Weight Key Properties/Applications Reference
rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis (A) Methylcarbamoyl (5), tert-butyl (2) tert-butyl (2R,5R), cis C₁₃H₂₄N₂O₃ 256.34 Medicinal chemistry building block
tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate Amino (5), methyl (2) tert-butyl (2R,5S) C₁₂H₂₄N₂O₂ 244.33 Intermediate for chiral amines
Ethyl (2R,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate Benzyloxyamino (5) ethyl (2R,5R) C₁₅H₂₂N₂O₃ 278.35 Precursor for β-lactamase inhibitors
rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate, cis Trifluoroacetamido (3) methyl (2R,3S), cis C₉H₁₃F₃N₂O₃ 254.21 Fluorinated analog for metabolic studies
rac-tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate Hydroxy (5), methyl (2) tert-butyl (2R,5R) C₁₂H₂₃NO₃ 229.32 Hydroxyl-containing intermediate

Key Differences and Implications

Substituent Effects: Compound A’s methylcarbamoyl group provides hydrogen-bonding capacity, enhancing interactions with biological targets compared to the hydroxyl group in or the amino group in . The trifluoroacetamido group in increases lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.

Ethyl ester analogs (e.g., ) exhibit reduced steric hindrance compared to tert-butyl esters, influencing solubility and synthetic flexibility.

Synthetic Accessibility :

  • Compound A’s synthesis likely involves enantioselective methods (e.g., chiral auxiliaries or catalysis), whereas ethyl ester derivatives (e.g., ) may employ simpler esterification routes .
  • The tert-butyl group in and Compound A enhances stability during synthetic transformations but complicates deprotection steps .

Biological Activity

Rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis is a synthetic compound belonging to the piperidine class. Its specific stereochemistry is denoted by the (2R,5R) configuration, which is crucial for its biological activity. This compound has been investigated for its potential therapeutic applications, particularly in enzyme inhibition and receptor binding.

The biological activity of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate is primarily linked to its interactions with various biological targets, including neurotransmitter receptors and metabolic enzymes. Research indicates that this compound may exhibit analgesic and anti-inflammatory properties through these interactions.

Enzyme Inhibition and Receptor Binding

Studies have shown that the compound can inhibit specific enzymes and bind to receptors, which can lead to significant biological effects:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neurochemical processes that are critical for pain modulation and inflammation control.

Case Studies

  • Analgesic Activity : A study examining the analgesic properties of related compounds found that rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate exhibited significant pain relief in animal models. The compound's mechanism appeared to involve modulation of pain pathways through receptor interaction.
  • Anti-inflammatory Effects : In vitro studies indicated that this compound could reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests a potential role in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Understanding the biological activity of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate can be enhanced by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (2R,5R)-5-(aminomethyl)piperidine-1-carboxylateLacks methylcarbamoyl groupMay exhibit different pharmacological properties
Tert-butyl (2S,5S)-5-(methylcarbamoyl)piperidine-2-carboxylateOpposite stereochemistryPotentially different biological activity due to stereochemistry
Tert-butyl (2R,5R)-5-(ethylcarbamoyl)piperidine-2-carboxylateEthyl group instead of methylVariations in solubility and biological activity

The differences in structural features can lead to variations in biological activity, highlighting the importance of stereochemistry in drug design.

Research Findings

Recent studies have focused on optimizing the potency and pharmacokinetics of compounds similar to rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate. For example:

  • Potency Optimization : Research has shown that modifications to the piperidine ring can enhance binding affinity to target receptors.
  • Pharmacokinetic Profiles : Investigations into absorption, distribution, metabolism, and excretion (ADME) have provided insights into how structural modifications affect the bioavailability and efficacy of these compounds.

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